2,4-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS No.: 920364-90-5
Cat. No.: VC4372619
Molecular Formula: C19H14F3N3O2
Molecular Weight: 373.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920364-90-5 |
|---|---|
| Molecular Formula | C19H14F3N3O2 |
| Molecular Weight | 373.335 |
| IUPAC Name | 2,4-difluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
| Standard InChI | InChI=1S/C19H14F3N3O2/c20-13-3-1-12(2-4-13)17-7-8-18(25-24-17)27-10-9-23-19(26)15-6-5-14(21)11-16(15)22/h1-8,11H,9-10H2,(H,23,26) |
| Standard InChI Key | DJJPINWYYXNGSH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=C(C=C(C=C3)F)F)F |
Introduction
2,4-Difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound with a molecular weight of 373.3 g/mol and a CAS number of 920364-90-5 . This compound belongs to the benzamide class and features a pyridazinyl moiety linked to a benzamide core, which is further substituted with fluorine atoms. The presence of these fluorine atoms and the pyridazinyl ring contributes to its unique chemical and biological properties.
Synthesis and Purification
The synthesis of 2,4-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, including the formation of the pyridazinyl core and its subsequent coupling with the benzamide moiety. For large-scale production, industrial methods may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to meet quality specifications.
Biological Activities
While specific biological activities of 2,4-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. For instance, related sulfonamides have shown diverse biological activities, including antimicrobial and anticancer effects. Further research is needed to fully elucidate the biological potential of this compound.
Research Findings and Future Directions
Given the structural similarity to compounds with known biological activities, 2,4-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide presents an interesting candidate for further investigation. Molecular modeling and docking studies could provide insights into its potential interactions with biological targets, while in vitro and in vivo studies would be necessary to confirm any therapeutic applications.
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